molecular formula C8H14O3 B053170 4-Methoxycyclohexanecarboxylic acid CAS No. 95233-12-8

4-Methoxycyclohexanecarboxylic acid

Cat. No.: B053170
CAS No.: 95233-12-8
M. Wt: 158.19 g/mol
InChI Key: WKILSRYNRQGRMA-UHFFFAOYSA-N
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Description

cis-4-Methoxycyclohexanecarboxylic acid reacts with methyllithium to afford ketone, cis-4-methoxy-1-acetylcyclohexane. Reaction of cis-4-methoxycyclohexanecarboxylic acid with acetic acid and catalytic amount of sulphuric acid has been investigated.

Scientific Research Applications

  • Protecting Group for Carboxylic Acids : 4-Methoxy-α-methylbenzyl alcohol, related to 4-Methoxycyclohexanecarboxylic acid, has been introduced as a new protecting group for carboxylic acids. It shows compatibility with various functional groups and can be hydrolyzed in good yield (Yoo, Kim, & Kyu, 1990).

  • Potential Antifertility Agents : Derivatives of this compound have been synthesized and studied for their antifertility, estrogenic, hypocholesterolemic, and gonadotropin inhibitory activities. Some compounds show potential for treating androgen-dependent benign prostatic hypertrophy and prostatic cancer (Crenshaw et al., 1973).

  • Synthesis of Amino Acids : The asymmetric synthesis of four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acid starting from 2-methoxycyclohexanone demonstrates the chemical versatility of this compound. The study also includes stereochemistry established by NMR and X-ray analyses (Fondekar, Volk, & Frahm, 1999).

  • Esterification of Hydroxycarboxylic Acids : Research on the interactions of this compound derivatives with alkoxysilanes has revealed selective esterification processes and has implications for the use of these acids as templates in sol-gel silica preparation (Ansell et al., 2007).

  • Biosynthesis of 4-Hydroxybutyrate : The reconstruction of biosynthetic pathways in Methylosinus trichosporium OB3b for the synthesis of 4-Hydroxybutyric acid, which serves as a precursor in various industrial applications, showcases the biotechnological potential of derivatives of this compound (Nguyen & Lee, 2021).

Mechanism of Action

Pharmacokinetics

. Therefore, the impact of these properties on the bioavailability of the compound is currently unknown.

Action Environment

5-585 °C, a boiling point of 150-165 °C (at 25 Torr), and a density of 109±01 g/cm3 . These physical properties may influence how the compound behaves in different environments.

Biochemical Analysis

Biochemical Properties

It has been reported that cis-4-Methoxycyclohexanecarboxylic acid reacts with methyllithium to afford ketone, cis-4-methoxy-1-acetylcyclohexane .

Cellular Effects

There is no available data on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

There is no available data on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no available data on the changes in the effects of 4-Methoxycyclohexanecarboxylic acid over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

There is currently no available data on how the effects of this compound vary with different dosages in animal models .

Metabolic Pathways

There is currently no available data on the metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with .

Transport and Distribution

There is currently no available data on how this compound is transported and distributed within cells and tissues .

Subcellular Localization

There is currently no available data on the subcellular localization of this compound and any effects on its activity or function .

Properties

IUPAC Name

4-methoxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-11-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKILSRYNRQGRMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347396
Record name 4-Methoxycyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95233-12-8
Record name 4-Methoxycyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxycyclohexanecarboxylic acid, mixture of cis and trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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